molecular formula C7H11NO2 B6238270 ethyl 2-isocyano-2-methylpropanoate CAS No. 70024-28-1

ethyl 2-isocyano-2-methylpropanoate

Cat. No. B6238270
CAS RN: 70024-28-1
M. Wt: 141.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-isocyano-2-methylpropanoate, also known as EIMP, is an organic compound with a molecular formula of C6H10N2O2. It is a colorless liquid with a pungent odor and is widely used as a reagent in organic synthesis. EIMP is also known as ethyl isocyanoacetate and ethyl 2-methyl-2-isocyanopropanoate. It is a versatile reagent with a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Ethyl 2-isocyano-2-methylpropanoate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the synthesis of peptides, nucleotides, and other biomolecules. Additionally, ethyl 2-isocyano-2-methylpropanoate has been used in the synthesis of polymers, as well as in the synthesis of catalysts for organic reactions.

Mechanism of Action

Ethyl 2-isocyano-2-methylpropanoate is an isocyanoacetate, which is an organic compound containing a carbon-carbon double bond and an isocyanate group. The isocyanate group is highly reactive and can react with nucleophiles, such as amines, alcohols, and carboxylic acids, to form new compounds. The reaction of ethyl 2-isocyano-2-methylpropanoate with amines, for example, results in the formation of an amide bond, which is a strong covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-isocyano-2-methylpropanoate are not well understood. However, it is known that ethyl 2-isocyano-2-methylpropanoate can react with nucleophiles, such as amines, alcohols, and carboxylic acids, to form new compounds. Additionally, ethyl 2-isocyano-2-methylpropanoate has been shown to react with proteins, which could potentially lead to a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 2-isocyano-2-methylpropanoate in lab experiments is its versatility. It can be used in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, ethyl 2-isocyano-2-methylpropanoate is relatively stable and has a low toxicity, making it a safe reagent to use in lab experiments.
The main limitation of using ethyl 2-isocyano-2-methylpropanoate in lab experiments is its reactivity. The isocyanate group is highly reactive and can react with nucleophiles, such as amines, alcohols, and carboxylic acids, to form new compounds. This can lead to unwanted side reactions, so it is important to take precautions when working with ethyl 2-isocyano-2-methylpropanoate in lab experiments.

Future Directions

Some potential future directions for research on ethyl 2-isocyano-2-methylpropanoate include:
• Investigating the biochemical and physiological effects of ethyl 2-isocyano-2-methylpropanoate, such as its effects on proteins and other biomolecules.
• Developing new synthetic methods for the synthesis of ethyl 2-isocyano-2-methylpropanoate.
• Exploring the use of ethyl 2-isocyano-2-methylpropanoate in the synthesis of polymers and catalysts for organic reactions.
• Developing new applications for ethyl 2-isocyano-2-methylpropanoate, such as in the synthesis of pharmaceuticals and agrochemicals.
• Investigating the safety and toxicity of ethyl 2-isocyano-2-methylpropanoate, as well as its environmental impact.

Synthesis Methods

Ethyl 2-isocyano-2-methylpropanoate can be synthesized from ethyl chloroformate and isocyanoacetamide in a two-step process. In the first step, ethyl chloroformate is reacted with isocyanoacetamide in the presence of an acid catalyst to form ethyl isocyanoacetate, which is then hydrolyzed to form ethyl 2-isocyano-2-methylpropanoate. The reaction is typically carried out at room temperature and requires a stoichiometric amount of isocyanoacetamide and ethyl chloroformate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-isocyano-2-methylpropanoate can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl magnesium bromide", "Phosphorus pentoxide", "Thionyl chloride", "Sodium azide", "Copper(I) iodide", "Chloroform", "Diethyl ether", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methyl magnesium bromide in diethyl ether to form the corresponding alcohol.", "Step 2: The alcohol is then dehydrated using phosphorus pentoxide to form the corresponding alkene.", "Step 3: Thionyl chloride is added to the alkene to form the corresponding chloroalkene.", "Step 4: The chloroalkene is then reacted with sodium azide in methanol to form the corresponding azide.", "Step 5: Copper(I) iodide is added to the azide in acetic acid to form the corresponding isocyanate.", "Step 6: The isocyanate is then reacted with 2-methylpropanoic acid in chloroform to form ethyl 2-isocyano-2-methylpropanoate.", "Step 7: The product is purified by washing with water and sodium bicarbonate." ] }

CAS RN

70024-28-1

Product Name

ethyl 2-isocyano-2-methylpropanoate

Molecular Formula

C7H11NO2

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.